molecular formula C10H10BrNO2 B13895024 8-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazepin-5-one

8-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazepin-5-one

Cat. No.: B13895024
M. Wt: 256.10 g/mol
InChI Key: FBIZQRRTHLGXRW-UHFFFAOYSA-N
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Description

8-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazepin-5-one is a heterocyclic compound that belongs to the class of benzoxazepines. This compound is characterized by the presence of a bromine atom at the 8th position, a methyl group at the 4th position, and a dihydro-1,4-benzoxazepin-5-one core structure. Benzoxazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazepin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 8-bromo-2-aminophenol with 4-methyl-2-oxobutanoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can lead to the formation of the desired benzoxazepine ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazepin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The bromine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce dihydro derivatives, and substitution can result in various substituted benzoxazepines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazepin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-2,3-dihydro-1,4-benzoxazepin-5-one: Lacks the methyl group at the 4th position.

    4-Methyl-2,3-dihydro-1,4-benzoxazepin-5-one: Lacks the bromine atom at the 8th position.

    8-Chloro-4-methyl-2,3-dihydro-1,4-benzoxazepin-5-one: Has a chlorine atom instead of bromine at the 8th position.

Uniqueness

8-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazepin-5-one is unique due to the presence of both the bromine atom at the 8th position and the methyl group at the 4th position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

8-bromo-4-methyl-2,3-dihydro-1,4-benzoxazepin-5-one

InChI

InChI=1S/C10H10BrNO2/c1-12-4-5-14-9-6-7(11)2-3-8(9)10(12)13/h2-3,6H,4-5H2,1H3

InChI Key

FBIZQRRTHLGXRW-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC2=C(C1=O)C=CC(=C2)Br

Origin of Product

United States

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